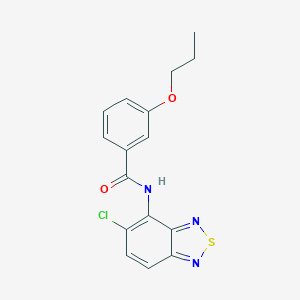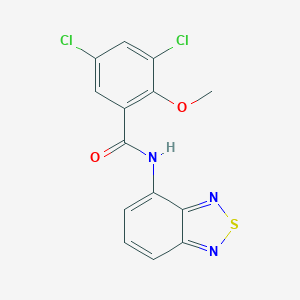![molecular formula C25H24ClN3O2 B244332 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide, also known as BMS-986168, is a small molecule drug that has recently gained attention in the scientific community. It belongs to the class of drugs known as piperazine derivatives and has been found to have potential therapeutic applications in the treatment of various diseases. In
科学研究应用
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to have potent and selective activity against the human 5-HT1A receptor, which is implicated in the pathophysiology of several diseases, including anxiety, depression, and schizophrenia. N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has also been found to have activity against the dopamine D2 receptor, which is implicated in the pathophysiology of Parkinson's disease.
作用机制
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide acts as a partial agonist at the 5-HT1A receptor, which results in the activation of downstream signaling pathways. It also acts as an antagonist at the dopamine D2 receptor, which results in the inhibition of dopamine signaling. The combined effect of these actions is believed to underlie the therapeutic potential of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide.
Biochemical and Physiological Effects:
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has been shown to have potent and selective activity against the human 5-HT1A receptor, which results in the activation of downstream signaling pathways. It has also been shown to have activity against the dopamine D2 receptor, which results in the inhibition of dopamine signaling. These actions are believed to underlie the therapeutic potential of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide.
实验室实验的优点和局限性
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has several advantages for lab experiments. It has high potency and selectivity for the human 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in disease pathophysiology. However, N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide also has some limitations. It is a small molecule drug and may have limited bioavailability and pharmacokinetic properties in vivo.
未来方向
There are several future directions for the study of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide. One direction is the further characterization of its pharmacokinetic properties in vivo. Another direction is the investigation of its therapeutic potential in animal models of disease. Additionally, the development of analogs of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide with improved pharmacokinetic properties may also be a promising avenue for future research. Finally, the investigation of the role of the human 5-HT1A receptor in disease pathophysiology may also be an important area of future research.
合成方法
The synthesis of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide involves several steps. The first step involves the reaction of 4-chlorobenzoyl chloride with piperazine to form N-(4-chlorobenzoyl)piperazine. This is then reacted with 4-aminophenyl-2-methylbenzoate to form the final product, N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide. The synthesis method has been optimized to ensure high yield and purity of the final product.
属性
分子式 |
C25H24ClN3O2 |
|---|---|
分子量 |
433.9 g/mol |
IUPAC 名称 |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C25H24ClN3O2/c1-18-4-2-3-5-23(18)24(30)27-21-10-12-22(13-11-21)28-14-16-29(17-15-28)25(31)19-6-8-20(26)9-7-19/h2-13H,14-17H2,1H3,(H,27,30) |
InChI 键 |
XMTGPIJIGALMKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6-{[(4-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244249.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-naphthamide](/img/structure/B244251.png)
![4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244254.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-isopropoxybenzamide](/img/structure/B244255.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-cyano-2-fluorobenzamide](/img/structure/B244257.png)
![N-(6-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244258.png)
![N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244259.png)
![N-(6-{[(2-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244260.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide](/img/structure/B244265.png)


